![molecular formula C9H15NO2 B144331 Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) CAS No. 140116-83-2](/img/structure/B144331.png)
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI), also known as isoxadifen-ethyl, is a chemical compound that has been widely used in scientific research. It belongs to the family of isoxazole derivatives and has been used as a plant growth regulator, herbicide, and insecticide.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) is not fully understood. However, it is known to inhibit the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development. This inhibition leads to stunted growth and reduced plant height. In addition, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds in plants and animals.
Effets Biochimiques Et Physiologiques
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) has been shown to have various biochemical and physiological effects. In plants, it inhibits the biosynthesis of gibberellins, leading to stunted growth and reduced plant height. In animals, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered metabolism of various compounds. Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) in lab experiments is its ability to inhibit the biosynthesis of gibberellins in plants, which can be useful in studying plant growth and development. In addition, its ability to inhibit the activity of cytochrome P450 enzymes can be useful in studying the metabolism of various compounds in animals. However, one limitation of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) is its potential toxicity to plants and animals, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI). One direction is to further investigate its mechanism of action and its potential use as a scaffold for the development of new drugs. Another direction is to explore its potential use as a plant growth regulator and herbicide. Finally, there is a need to investigate the potential toxicity of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) to plants and animals, and to develop more environmentally friendly alternatives.
Méthodes De Synthèse
The synthesis of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) is a multi-step process that involves the reaction of various chemical compounds. The most common method of synthesis involves the reaction of 2,3-dihydro-2-methyl-3-(1-methylethyl)-5-oxo-1H-pyrazole with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with ethyl chloroformate to yield Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI).
Applications De Recherche Scientifique
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) has been widely used in scientific research due to its unique properties. It has been used as a plant growth regulator to increase crop yield and improve plant quality. It has also been used as a herbicide to control weeds and as an insecticide to control pests. In addition, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) has been used in medicinal chemistry research as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
140116-83-2 |
|---|---|
Nom du produit |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI) |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)8-5-9(7(3)11)12-10(8)4/h5-6,8H,1-4H3 |
Clé InChI |
VKSSHRNLGXMDJL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=C(ON1C)C(=O)C |
SMILES canonique |
CC(C)C1C=C(ON1C)C(=O)C |
Synonymes |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



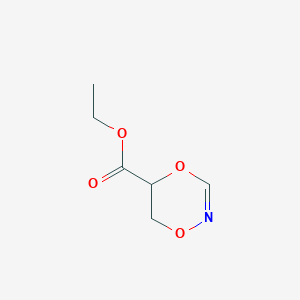
![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
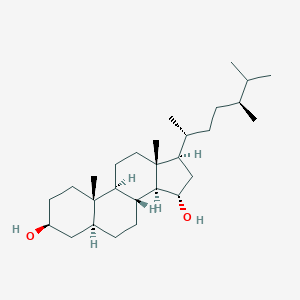
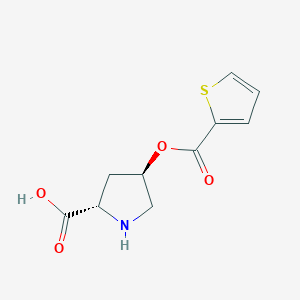
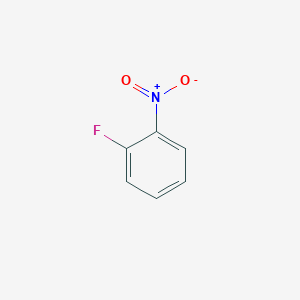
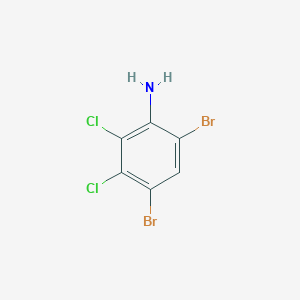
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
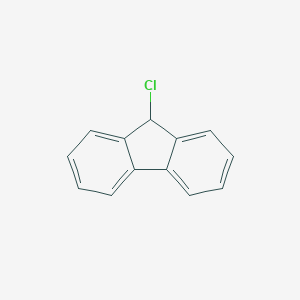
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
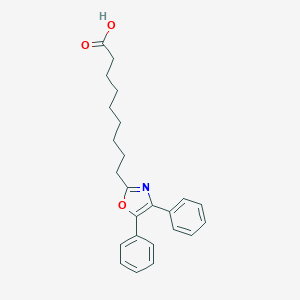
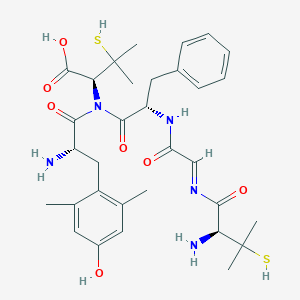
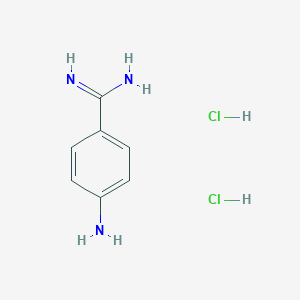
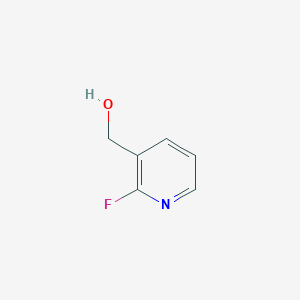
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)